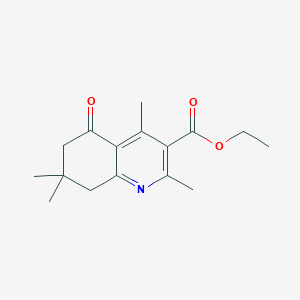![molecular formula C17H15N3O6S B255754 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzenesulfonamide](/img/structure/B255754.png)
4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMTS and is known for its ability to inhibit the activity of certain enzymes that play a role in various biological processes.
Wissenschaftliche Forschungsanwendungen
DMTS has been shown to have potential therapeutic applications in various fields of scientific research. It has been studied for its anti-cancer properties due to its ability to inhibit the activity of certain enzymes that play a role in cancer cell growth and proliferation. Additionally, DMTS has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
DMTS works by inhibiting the activity of enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, which play a role in various biological processes. By inhibiting these enzymes, DMTS can disrupt the growth and proliferation of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
DMTS has been shown to have various biochemical and physiological effects on the body. In addition to its anti-cancer and anti-inflammatory properties, DMTS has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. DMTS has also been shown to have an effect on the immune system, specifically on T cells, which play a role in the body's defense against infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMTS in lab experiments is its ability to selectively target certain enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, DMTS has been shown to have low toxicity, making it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using DMTS in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DMTS. One area of interest is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of DMTS and its effects on the immune system. Furthermore, there is a need for the development of more efficient methods for synthesizing DMTS and improving its solubility in water for use in lab experiments.
Synthesemethoden
The synthesis of DMTS involves the reaction of 4-(furan-2-yl)benzenesulfonyl chloride with 1,3-dimethylbarbituric acid in the presence of a base. The resulting product is then treated with hydrazine hydrate to form DMTS. This method has been optimized to produce high yields of DMTS with purity greater than 95%.
Eigenschaften
Produktname |
4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzenesulfonamide |
|---|---|
Molekularformel |
C17H15N3O6S |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
4-[5-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H15N3O6S/c1-19-15(21)13(16(22)20(2)17(19)23)9-11-5-8-14(26-11)10-3-6-12(7-4-10)27(18,24)25/h3-9H,1-2H3,(H2,18,24,25) |
InChI-Schlüssel |
DBKSSNWPJGSIMY-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C(=O)N(C1=O)C |
Kanonische SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)S(=O)(=O)N)C(=O)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-morpholinyl)propyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B255671.png)
![(4-Chloro-3-nitrophenyl)[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B255675.png)
![1-[[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255678.png)
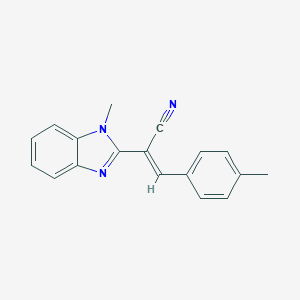
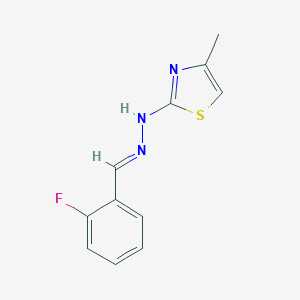
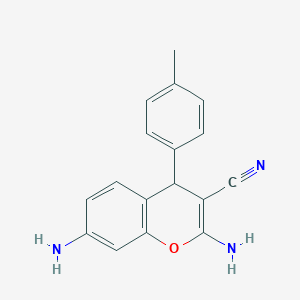
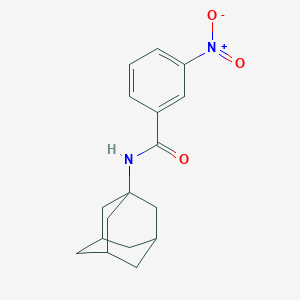
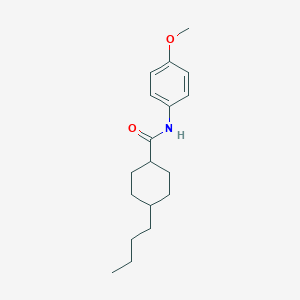
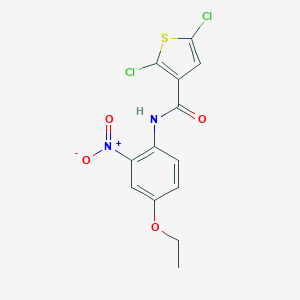
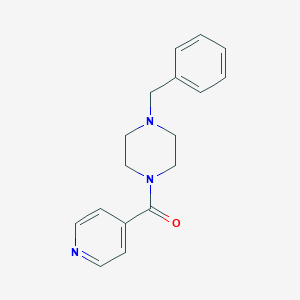
![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B255715.png)
![5-(3,4-Dimethoxybenzylidene)-3-[3-(4-morpholinyl)-3-oxopropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B255716.png)
![3-[(3-phenoxybenzyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B255717.png)
